Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
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Overview
Description
Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- is a complex organic compound with a unique structure that includes a benzene ring substituted with a tetramethylbutyl group and a chloroethoxyethoxyethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- typically involves multiple steps:
Formation of the Chloroethoxyethoxyethoxy Chain: This can be achieved by reacting ethylene oxide with a suitable chlorinated precursor under controlled conditions.
Attachment to the Benzene Ring: The chloroethoxyethoxyethoxy chain is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the Tetramethylbutyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethoxyethoxyethoxy chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethoxyethoxyethoxy chain can interact with hydrophobic regions of proteins, while the benzene ring and tetramethylbutyl group can influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
- Benzene, 1-(2-(2-(2-ethoxyethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)-
Uniqueness
The presence of the chloro group in Benzene, 1-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)-4-(1,1,3,3-tetramethylbutyl)- makes it unique compared to its analogs. This chloro group can participate in specific chemical reactions, providing a versatile handle for further functionalization.
Properties
CAS No. |
67025-22-3 |
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Molecular Formula |
C20H33ClO3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C20H33ClO3/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)24-15-14-23-13-12-22-11-10-21/h6-9H,10-16H2,1-5H3 |
InChI Key |
GTDALCRFQCDKEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCCl |
Origin of Product |
United States |
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